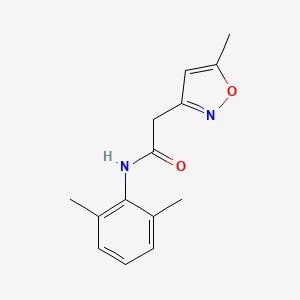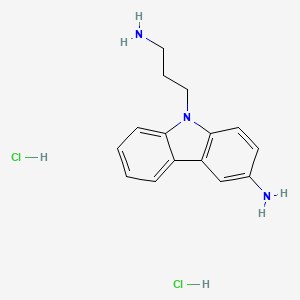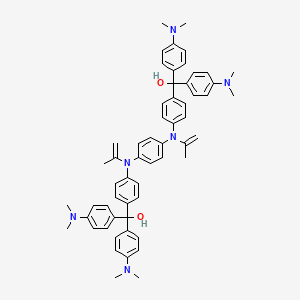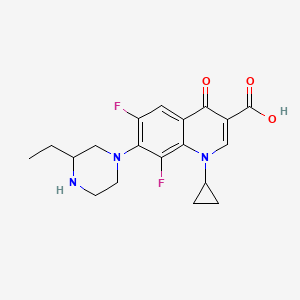
Einecs 302-167-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 302-167-8, also known as 2,4,6-trichlorophenol, is a chemical compound that belongs to the class of chlorinated phenols. It is widely used in various industrial applications due to its antimicrobial properties. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring.
Industrial Production Methods
In industrial settings, 2,4,6-trichlorophenol is produced using large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Trichlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds.
Biology: It is studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Research is conducted on its potential use as an antiseptic or disinfectant.
Industry: It is used in the production of pesticides, herbicides, and preservatives.
Mécanisme D'action
The antimicrobial properties of 2,4,6-trichlorophenol are attributed to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell death and inhibition of microbial growth. The compound also interferes with enzymatic activities within the microbial cells, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trichlorophenol can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar structure but with one less chlorine atom, resulting in different reactivity and applications.
Pentachlorophenol: Contains five chlorine atoms, making it more toxic and used primarily as a pesticide and wood preservative.
4-Chlorophenol: Contains only one chlorine atom, used in the synthesis of pharmaceuticals and dyes.
The uniqueness of 2,4,6-trichlorophenol lies in its balanced chlorination, which provides optimal antimicrobial properties while maintaining manageable toxicity levels for various applications.
Propriétés
Numéro CAS |
94094-65-2 |
|---|---|
Formule moléculaire |
C40H64N4O6 |
Poids moléculaire |
697.0 g/mol |
Nom IUPAC |
1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione;2-ethylhexanoic acid |
InChI |
InChI=1S/C24H32N4O2.2C8H16O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30;2*1-3-5-6-7(4-2)8(9)10/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3;2*7H,3-6H2,1-2H3,(H,9,10) |
Clé InChI |
TWNMHUZCMRABAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)

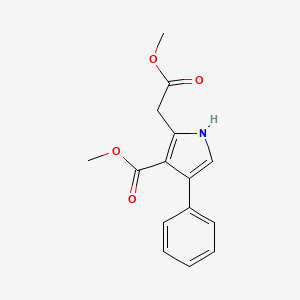
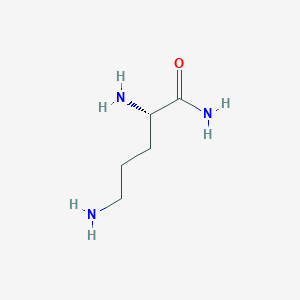
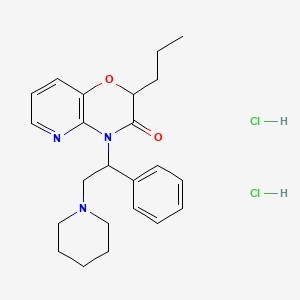
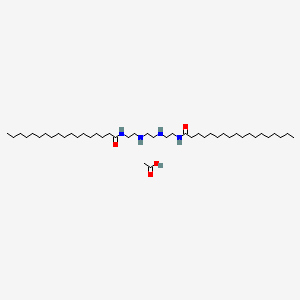
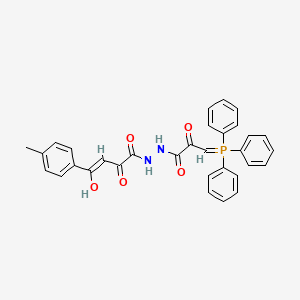
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)


